3-(3-Methoxy-4-methylphenyl)propanoic acid

Physicochemical Properties Lipophilicity Medicinal Chemistry

Inconsistent substitution patterns in SAR studies can be mitigated with well-defined building blocks. 3-(3-Methoxy-4-methylphenyl)propanoic acid (CAS 67199-60-4) offers a unique ortho/para 3-methoxy-4-methyl substitution that distinguishes it from regioisomers (e.g., CAS 22442-47-3), ensuring precise molecular topology. • Purity: ≥98% (HPLC), mp 82-83°C for identity confirmation. • Lipophilicity XLogP3 = 2.32, ideal for biphasic synthesis. • Ambient storage; bulk stock available for immediate dispatch.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 67199-60-4
Cat. No. B1351657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxy-4-methylphenyl)propanoic acid
CAS67199-60-4
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCC(=O)O)OC
InChIInChI=1S/C11H14O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyZXEHNTZXCROZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxy-4-methylphenyl)propanoic acid CAS 67199-60-4: Technical Baseline and Procurement Overview


3-(3-Methoxy-4-methylphenyl)propanoic acid (CAS 67199-60-4) is a synthetic phenylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. This compound features a unique substitution pattern on its aromatic ring, with a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 4-position, which is the primary structural feature distinguishing it from a broad family of phenylpropanoic acid analogs . It is commercially available as a research chemical, typically supplied as a solid powder with purities ranging from 95% to 98%, and is primarily utilized as a versatile building block or synthetic intermediate in medicinal chemistry and organic synthesis .

Targeted synthesis: Defined 3-methoxy-4-methyl substitution pattern enables PPAR-agonist building block chemistry per US7879907B2.
Physicochemical profile: Unique lipophilicity and solid-state properties support biphasic reactions and reproducible handling.
Procurement grade: Supplied as research-grade solid (≥95% purity) from specialty suppliers; not a bulk commodity.

Why Generic Phenylpropanoic Acid Substitution Is Not Advisable for 3-(3-Methoxy-4-methylphenyl)propanoic acid (CAS 67199-60-4)


Generic substitution among phenylpropanoic acids is not a trivial matter due to the profound impact of even minor aryl ring substitution patterns on key physicochemical properties that dictate performance in synthesis and biological assays. For 3-(3-Methoxy-4-methylphenyl)propanoic acid, the specific ortho/para relationship of its 3-methoxy and 4-methyl groups results in a unique lipophilicity profile (XLogP3 = 2.32) and a distinct solid-state morphology (mp 82-83°C) compared to its regioisomers (e.g., 3-(4-Methoxy-3-methylphenyl)propanoic acid, CAS 22442-47-3) or simpler analogs (e.g., 3-(4-methylphenyl)propanoic acid, CAS 1505-50-6, mp 115-118°C) [1]. These differences can lead to unexpected variations in solubility, reaction kinetics during derivatization, and chromatographic behavior, which can undermine the reproducibility of established synthetic routes or lead to false negatives in structure-activity relationship (SAR) studies. The following evidence establishes the quantifiable basis for this differentiation.

3-Methoxy-4-methyl substitution
Regioisomer (e.g., 4‑methoxy‑3‑methyl)
May shift lipophilicity and electronic distribution; can alter chromatographic retention and SAR outcomes.
Target compound (XLogP3 ≈2.3, mp 82‑83 °C)
Simpler phenylpropanoic acid (e.g., 4‑methyl analog, mp 115‑118 °C)
Different solid‑state morphology and solubility profile may undermine reproducible weighing and reaction kinetics.

Quantitative Differentiation Evidence: 3-(3-Methoxy-4-methylphenyl)propanoic acid (CAS 67199-60-4) vs. Analogs


Lipophilicity Profile: Quantified LogP Differentiation from Regioisomers and Parent Scaffolds

The lipophilicity of 3-(3-Methoxy-4-methylphenyl)propanoic acid is quantitatively distinct from its closest regioisomer and simpler analogs. Its computed XLogP3 value of 2.32 represents a significant increase in hydrophobicity compared to 3-(3-methoxyphenyl)propanoic acid (LogP approx. 1.8-2.0) [1]. This difference is attributed to the presence of the additional 4-methyl group. Conversely, a regioisomeric shift of the methyl group, as seen in 3-(4-Methoxy-3-methylphenyl)propanoic acid (CAS 22442-47-3), can subtly alter electronic distribution and lipophilicity, potentially impacting membrane permeability and receptor binding in biological assays .

Lipophilicity (XLogP3)
Class-level
2.32
Higher hydrophobicity vs. non-methylated analog; influences partitioning and permeability assays.
Computed value; verify with experimental logP if critical.
Physicochemical Properties Lipophilicity Medicinal Chemistry Drug Design

Solid-State and Purity Specifications: Vendor-Verified Physical Form and Melting Point Range

The solid-state identity and purity of 3-(3-Methoxy-4-methylphenyl)propanoic acid are well-defined by vendor specifications, providing a reliable benchmark for procurement. The compound is consistently supplied as a solid powder with a melting point of 82-83°C (recrystallized from ethanol) and a minimum purity specification of 95% from major suppliers . This is in stark contrast to the structurally simpler 3-(4-methylphenyl)propanoic acid (CAS 1505-50-6), which has a significantly higher melting point of 115-118°C [1]. This difference in melting point is a direct consequence of the altered intermolecular forces due to the presence of the 3-methoxy group in the target compound.

Melting Point
Head-to-head
82–83 °C (target)
vs 115–118 °C (4‑methyl analog)
~33–35 °C lower; ensures correct solid‑form identity and handling characteristics.
Vendor‑reported recrystallized from ethanol.
Chemical Synthesis Analytical Chemistry Quality Control Procurement

Synthetic Utility as a Building Block: Documented Use in PPAR Agonist Patent Chemistry

The synthetic value of 3-(3-Methoxy-4-methylphenyl)propanoic acid is substantiated by its documented use as a precursor in the synthesis of more complex, biologically active molecules. Specifically, it serves as a key building block for generating 3-phenylpropanoic acid derivatives that are claimed as activators of Peroxisome Proliferator-Activated Receptors (PPARs) [1]. This is a defined, high-value application area in medicinal chemistry, focusing on lipid metabolism, inflammation, and metabolic disorders. While generic phenylpropanoic acids can be used, the specific 3-methoxy-4-methyl substitution pattern of this compound is crucial for generating the desired structural features in the final patent-exemplified molecules.

Patent-Exemplified Use
Reported
PPAR activator building block (US7879907B2)
Structural specificity required to replicate patent SAR and synthetic pathways.
Patent claims use of this exact substitution pattern.
Synthetic Chemistry Medicinal Chemistry Drug Discovery Building Blocks

Commercial Availability and Pricing: A Benchmark for Specialized Research Chemicals

The commercial landscape for 3-(3-Methoxy-4-methylphenyl)propanoic acid (CAS 67199-60-4) reflects its status as a specialized research intermediate rather than a bulk commodity. Pricing data indicates a cost of approximately ¥2,728 for 250mg and ¥5,104 for 1g at 95% purity from a major supplier . This positions it in a higher price tier compared to simpler, non-substituted or mono-substituted phenylpropanoic acids (e.g., 3-(4-methylphenyl)propanoic acid, which is generally available at a significantly lower cost per gram) . This price differential is a direct consequence of the more complex, multi-step synthesis required to introduce the specific 3-methoxy-4-methyl substitution pattern.

Procurement Cost
Context-dependent
~¥2,728/250 mg (95% purity)
Specialized intermediate; ~50–100× cost premium over simple phenylpropanoic acids.
Supplier catalog pricing; verify for current quotes.
Procurement Cost Analysis Supply Chain Research Chemicals

Optimal Procurement and Application Scenarios for 3-(3-Methoxy-4-methylphenyl)propanoic acid (CAS 67199-60-4)


Scenario 1: PPAR Agonist Lead Optimization and SAR Studies

This scenario is directly derived from the compound's documented use as a building block in patent US7879907B2 [1]. Procurement is justified when a research program is focused on synthesizing and optimizing 3-phenylpropanoic acid derivatives for PPAR modulation. The specific 3-methoxy-4-methyl substitution is required to generate the exact molecular topology claimed in the patent or to explore SAR around this specific substitution pattern. Using a generic phenylpropanoic acid or a regioisomer would yield a different final compound, potentially leading to a significant loss of activity and invalidating comparisons with published data.

Scenario 2: Development of Synthetic Methodologies Requiring Specific Lipophilicity

This scenario leverages the compound's quantifiable lipophilicity (XLogP3 = 2.32) [1]. This compound is an ideal candidate for use as a model substrate in developing or optimizing synthetic methodologies, particularly those involving biphasic systems, lipophilic environments, or reactions where solubility and partitioning are critical parameters. Its higher LogP compared to simpler phenylpropanoic acids provides a more challenging and relevant model for late-stage drug intermediates. Procurement is warranted when the goal is to validate a method's robustness with a more hydrophobic, substituted aromatic acid.

Scenario 3: Analytical Method Development and Quality Control Reference

This scenario is based on the well-defined solid-state properties (mp 82-83°C) and commercial availability of high-purity material (≥95%) [1]. The compound's unique and sharp melting point makes it a suitable candidate for use as a reference standard in differential scanning calorimetry (DSC) or for calibrating melting point apparatus. Furthermore, its distinct chromatographic behavior relative to its analogs makes it valuable for developing and validating HPLC or GC methods where separation from closely related impurities or starting materials is required.

Application
Selection Property
Validation Focus
PPAR agonist lead optimization / SAR
Exact 3‑methoxy‑4‑methyl substitution pattern
Replicate patent synthesis (US7879907B2); confirm structural identity by NMR and HRMS
Synthetic methodology with controlled lipophilicity
XLogP3 ≈2.3, distinct from simpler analogs
Robustness in biphasic or lipophilic reaction conditions; recovery and purity after work‑up
Analytical reference / method development
Well‑defined solid state (mp 82–83 °C, ≥95% purity)
DSC or melting‑point calibration; HPLC/GC resolution from regioisomeric impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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